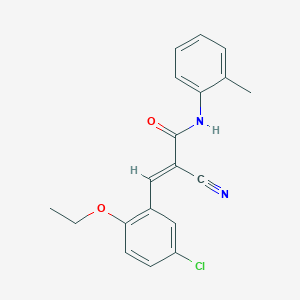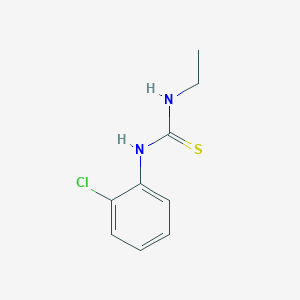
3-chloro-4-methyl-N-(2-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methyl-N-(2-pyridinylmethyl)benzamide is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the class of benzamides and has a molecular formula of C15H14ClN3O.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-methyl-N-(2-pyridinylmethyl)benzamide is not fully understood. However, it is known to bind to specific sites on GPCRs, leading to the activation or inhibition of downstream signaling pathways. It has also been shown to modulate the activity of ion channels, leading to changes in cellular excitability.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-(2-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of dopamine in the brain, leading to antipsychotic effects. It has also been shown to modulate the activity of histamine receptors, leading to anti-inflammatory effects. In addition, it has been shown to modulate the activity of ion channels, leading to changes in cellular excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-4-methyl-N-(2-pyridinylmethyl)benzamide in lab experiments is its high potency and selectivity for specific receptors and ion channels. This allows for precise modulation of cellular signaling pathways. However, one limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 3-chloro-4-methyl-N-(2-pyridinylmethyl)benzamide. One area of interest is the development of more potent and selective ligands for specific GPCRs and ion channels. Another area of interest is the use of this compound as a tool for studying the regulation of intracellular signaling pathways and the modulation of cellular excitability. Finally, there is potential for the use of this compound in the development of new therapeutic agents for various diseases and disorders.
Métodos De Síntesis
The synthesis of 3-chloro-4-methyl-N-(2-pyridinylmethyl)benzamide involves the reaction of 3-chloro-4-methylbenzoic acid with 2-pyridinemethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ammonia to obtain the final product. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
3-chloro-4-methyl-N-(2-pyridinylmethyl)benzamide has been used in various scientific studies as a research tool. It is commonly used as a ligand for G protein-coupled receptors (GPCRs) such as the dopamine D2 receptor and the histamine H3 receptor. It has also been used as a tool for studying the regulation of ion channels and the modulation of intracellular signaling pathways.
Propiedades
IUPAC Name |
3-chloro-4-methyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10-5-6-11(8-13(10)15)14(18)17-9-12-4-2-3-7-16-12/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYLNJVEKYTAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-(pyridin-2-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine](/img/structure/B5787889.png)
![methyl {[4-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787893.png)


![N-(4-chlorobenzyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5787913.png)
![[(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid](/img/structure/B5787920.png)

![3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5787925.png)
![3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5787930.png)

![[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid](/img/structure/B5787936.png)


![methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5787972.png)